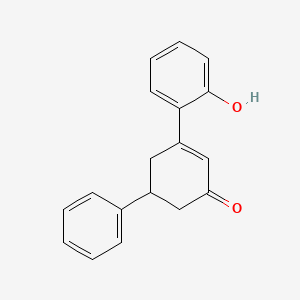

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone

Vue d'ensemble

Description

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone is an organic compound characterized by a cyclohexenone ring substituted with hydroxyphenyl and phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone typically involves the condensation of 2-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones.

Reduction: Can be reduced to form cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

1. Building Block for Complex Molecules

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation : The hydroxy group can be oxidized to form ketones or quinones.

- Reduction : The carbonyl group can be reduced to alcohols.

- Substitution : Halogenation and nitration can occur under acidic conditions.

These reactions enable the compound to be utilized in synthesizing diverse derivatives with tailored properties for specific applications .

Biological Activities

2. Antimicrobial and Antioxidant Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of chalcone compounds, which include this compound, demonstrate effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10 μg/mL to 100 μg/mL .

3. Anti-inflammatory and Anticancer Potential

The compound is also being explored for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

Medicinal Chemistry

4. Drug Development

In medicinal chemistry, this compound has been investigated as a scaffold for developing new drugs. Its structural characteristics allow for modifications that can enhance bioactivity against various diseases, including cancer and diabetes .

For example, research on related chalcone derivatives has shown promising results in lowering blood glucose levels in diabetic models, indicating potential applications in diabetes management .

Industrial Applications

5. Advanced Materials Development

The compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic compounds | Versatile reactions (oxidation, reduction) |

| Biological Activity | Antimicrobial and antioxidant | Effective against multiple bacterial strains |

| Medicinal Chemistry | Drug development for anti-inflammatory/anticancer | Potential therapeutic effects observed |

| Industrial Use | Advanced materials (polymers/coatings) | Enhanced material properties through incorporation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chalcone derivatives, including this compound. The results demonstrated significant inhibition against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

Research focused on the antioxidant properties of this compound revealed that it effectively scavenged free radicals in vitro, showcasing its potential application in formulations aimed at reducing oxidative stress-related damage .

Mécanisme D'action

The mechanism by which 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexenone ring can undergo tautomerization, affecting its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxyphenylacetone

- 2-Hydroxyphenylbenzaldehyde

- 2-Hydroxyphenylacetic acid

Uniqueness

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone is unique due to its cyclohexenone ring structure, which imparts distinct chemical and biological properties

Activité Biologique

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, also known as Alice's ketone, is a compound that has attracted attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆O₂, characterized by a cyclohexene ring with two phenolic substituents. The presence of the hydroxyl group allows for potential hydrogen bonding, while the aromatic rings contribute to its hydrophobic properties. The compound exhibits keto-enol tautomerism, which enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Claisen Condensation : Involves the reaction of 2-hydroxybenzaldehyde with acetophenone under basic conditions.

- Friedel-Crafts Acylation : Utilizes acyl halides in the presence of Lewis acids to form ketones.

- Robinson Annulation : A multi-step synthesis that forms cyclohexenones from ketones and enones.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are attributed to its dual phenolic structure. This structure enhances its ability to scavenge free radicals and reduce oxidative stress .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been reported to decrease levels of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Studies : A study indicated that this compound effectively reduced lipid peroxidation in cellular models, highlighting its potential as a protective agent against oxidative damage .

- Anti-inflammatory Research : Research involving animal models showed that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-α and IL-6, indicating its therapeutic potential in inflammatory conditions .

- Antimicrobial Testing : In vitro assays revealed that the compound displayed notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its utility in addressing bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Curcumin | Very High | High | Moderate |

| Resveratrol | Moderate | High | Low |

This table illustrates that while curcumin shows superior antioxidant properties, this compound still exhibits significant biological activities that warrant further exploration.

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-18(17)20/h1-9,12,14,20H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBFZATWXZBJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15156-56-6, 37209-23-7 | |

| Record name | 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015156566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-HYDROXYPHENYL)-5-PHENYLCYCLOHEX-2-ENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R315K6G2BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.